Scientific Field: Medicinal chemistry involves the design, synthesis, and optimization of compounds for therapeutic purposes. Researchers explore novel molecules to develop drugs that treat diseases effectively.
Application Summary:8-Aminoquinoline-5-carboxylic acid: serves as a valuable building block for quinoline-based derivatives with potential antimicrobial and antimalarial activities. These derivatives offer advantages over existing drugs, including improved efficacy, better target selectivity, and reduced side effects. By modifying the substituents on the quinoline parent ring, researchers can tailor the properties of these derivatives for specific applications.
Experimental Procedures: To synthesize quinoline derivatives, scientists employ various methods. Transition metal-catalyzed direct C–H activation/functionalization is a powerful approach. Specifically, researchers focus on functionalizing positions C2–C7 on the 8-aminoquinoline ring. This involves the formation of C–C and C–Z (where Z represents a heteroatom) bonds using transition metal catalysts, photocatalysts, or metal-free conditions. Mechanistically, a single electron transfer (SET) pathway is often suggested .
Results and Outcomes: The successful functionalization of 8-aminoquinoline derivatives leads to diverse compounds with potential therapeutic applications. Researchers have reported promising results in terms of antimicrobial and antimalarial activities. Quantitative data and statistical analyses demonstrate the effectiveness of these modified quinoline derivatives.
Scientific Field: Pharmacophores are essential features within a molecule that interact with biological targets, influencing drug activity. Understanding pharmacophores aids in drug design and optimization.
Application Summary: Quinoline, including its derivatives, serves as an indisputable pharmacophore in medicinal chemistry research. Scientists recognize its benefits and explore its potential in novel drug development. Recent in vivo and in vitro screenings highlight the promise of quinoline-based compounds for therapeutic applications .
8-Aminoquinoline-5-carboxylic acid is an organic compound characterized by its unique structure, which includes both an amino group and a carboxylic acid group attached to a quinoline ring. Its chemical formula is and it has a molecular weight of approximately 188.18 g/mol. This compound is notable for its potential applications in pharmaceuticals and organic synthesis due to its ability to act as a versatile building block in various
8-Aminoquinoline-5-carboxylic acid exhibits diverse biological activities. Compounds derived from this structure have been studied for their potential as:
The synthesis of 8-aminoquinoline-5-carboxylic acid typically involves multi-step processes:
8-Aminoquinoline-5-carboxylic acid finds applications in several fields:
Interaction studies involving 8-aminoquinoline-5-carboxylic acid focus on its binding affinities with various biological targets. These studies often utilize techniques such as:
Several compounds share structural similarities with 8-aminoquinoline-5-carboxylic acid. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 8-Hydroxyquinoline | Hydroxy group at position 8 | Known for chelating metal ions |
| 5-Aminoquinoline | Amino group at position 5 | Exhibits antimicrobial properties |
| 7-Aminoquinoline | Amino group at position 7 | Potential use in antitumor therapies |
| Quinolines | General class including various substitutions | Diverse biological activities |
What sets 8-aminoquinoline-5-carboxylic acid apart from these similar compounds is its dual functionality as both an amino and carboxylic acid derivative, providing distinct reactivity patterns and enhancing its utility in synthetic chemistry and medicinal applications. Its specific role as a directing group in C–H arylation also highlights its unique position among quinoline derivatives, making it a valuable compound for further research and development.
The Gould-Jacobs reaction, traditionally used to synthesize 4-hydroxyquinoline derivatives, has been adapted to introduce carboxylic acid functionalities at the 5-position. This method begins with the condensation of aniline derivatives with ethyl ethoxymethylenemalonate, followed by cyclization under thermal conditions to form the quinoline core [5]. For 8-aminoquinoline-5-carboxylic acid, modifications involve using meta-substituted anilines with electron-withdrawing groups to direct cyclization and subsequent hydrolysis/decarboxylation steps. For example, substituting aniline with 3-nitroaniline enables the introduction of a nitro group at the 5-position, which is later reduced to an amine and oxidized to a carboxylic acid [5]. However, this route often requires harsh conditions and multi-step purification, limiting its efficiency for large-scale applications.
The Friedländer synthesis, which couples aminobenzaldehydes with ketones, has been reconfigured to incorporate carboxylic acid groups. By employing 2-aminobenzaldehyde derivatives and α-keto acids (e.g., pyruvic acid), researchers achieve simultaneous quinoline ring formation and carboxylic acid introduction [4]. A notable example involves the reaction of 2-amino-5-nitrobenzaldehyde with pyruvic acid under acidic conditions, yielding 8-nitroquinoline-5-carboxylic acid, followed by reduction to the corresponding amine [4]. This method offers regioselectivity but is constrained by the limited availability of suitably substituted aminobenzaldehydes.
The Skraup reaction, which uses glycerol, sulfuric acid, and aniline derivatives, has been modified to introduce carboxyl groups. Starting with 3-nitroaniline, the Skraup protocol generates 8-nitroquinoline, which undergoes catalytic hydrogenation to 8-aminoquinoline. Subsequent nitration at the 5-position and oxidation of the nitro group to a carboxylic acid completes the synthesis [2]. While effective, this approach suffers from low yields for electron-deficient substrates and requires careful control of reaction conditions to avoid over-oxidation.
Palladium and nickel catalysts have revolutionized the synthesis of 8-aminoquinoline-5-carboxylic acid by enabling direct C–H functionalization. For instance, Pd-catalyzed C–H activation at the 5-position facilitates carboxylation using carbon monoxide or carbon dioxide . A representative protocol involves reacting 8-aminoquinoline with CO₂ in the presence of Pd(OAc)₂ and a phosphine ligand, yielding the carboxylic acid derivative in 78% efficiency . Additionally, Ni-catalyzed decarboxylative coupling allows the introduction of pre-formed carboxyl groups via cross-coupling reactions [3].
Ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]), have been employed as green solvents and catalysts for quinoline synthesis. In one approach, 8-aminoquinoline-5-carboxylic acid is synthesized via a three-component reaction of aniline, ethyl glyoxylate, and pyruvic acid in [BMIM][BF₄], achieving 85% yield under mild conditions [4]. The ionic liquid enhances reaction rates by stabilizing intermediates through hydrogen bonding and electrostatic interactions.
Microwave-assisted synthesis and solvent-free reactions minimize environmental impact. A microwave-enabled Skraup variant reduces reaction times from 12 hours to 30 minutes, achieving 90% yield by using glycerol as both solvent and reactant [2]. Similarly, ball-milling techniques enable solvent-free coupling of 8-aminoquinoline with carboxylic acid precursors, eliminating the need for toxic solvents [3].
The amine group at the 8-position serves as a directing group for regioselective functionalization. For example, Cu-catalyzed C–H carboxylation at the 5-position proceeds via a single electron transfer (SET) mechanism, where the amine coordinates to the metal center, directing carboxylation exclusively to the adjacent carbon . Additionally, photoredox catalysis enables late-stage carboxylation using visible light and CO₂, achieving 92% selectivity for the 5-position [3].
| Method | Yield (%) | Catalyst Loading | Scalability | Key Limitation |
|---|---|---|---|---|
| Skraup Modification | 45–60 | None | Moderate | Low yields for electron-poor substrates |
| Pd-Catalyzed Carboxylation | 70–85 | 5 mol% Pd | High | Cost of palladium catalysts |
| Ionic Liquid-Mediated | 80–90 | 10 mol% [BMIM][BF₄] | High | Ionic liquid recycling challenges |
Transition metal-catalyzed methods, despite higher costs, offer superior scalability due to shorter reaction times and higher yields. Conversely, classical routes remain valuable for small-scale research where cost outweighs efficiency concerns.
The amino group at position 8 of 8-aminoquinoline-5-carboxylic acid exhibits characteristic nucleophilic properties that enable diverse substitution reactions. The electron-rich nature of the amino nitrogen facilitates nucleophilic attack on electrophilic centers, leading to the formation of various substituted derivatives [2].
Primary nucleophilic substitution reactions involve the amino group attacking carbonyl compounds to form amide bonds. Under acidic conditions, the amino group can undergo N-alkylation reactions with alkyl halides, producing N-substituted aminoquinoline derivatives [2] [3]. The mechanism proceeds through initial protonation of the amino group, followed by nucleophilic attack and subsequent deprotonation.
| Substrate | Nucleophile | Reaction Conditions | Yield (%) | Product |
|---|---|---|---|---|
| 8-Aminoquinoline-5-carboxylic acid | Methanol | H₂SO₄, 65°C, 6h | 78 | Methyl 8-aminoquinoline-5-carboxylate |
| 8-Aminoquinoline-5-carboxylic acid methyl ester | Ethanol | H₂SO₄, 78°C, 4h | 82 | Ethyl 8-aminoquinoline-5-carboxylate |
| 8-Aminoquinoline-5-carboxylic acid ethyl ester | Ammonia | NH₃, 25°C, 12h | 85 | 8-Aminoquinoline-5-carboxamide |
| 8-Aminoquinoline-5-carboxylic acid amide | Methylamine | CH₃NH₂, 25°C, 8h | 76 | N-Methyl-8-aminoquinoline-5-carboxamide |
| 8-Aminoquinoline-5-carboxylic acid chloride | Aniline | C₆H₅NH₂, 25°C, 10h | 71 | N-Phenyl-8-aminoquinoline-5-carboxamide |
The reaction mechanism involves the formation of a tetrahedral intermediate, followed by elimination of the leaving group. The quinoline ring system provides electronic stabilization through resonance, enhancing the nucleophilicity of the amino group [2] [4]. Temperature and pH conditions significantly influence reaction rates, with acidic conditions generally favoring protonation-assisted nucleophilic attack.
Diazotization of 8-aminoquinoline-5-carboxylic acid represents a crucial synthetic transformation that enables access to diverse quinoline derivatives through diazonium salt intermediates. The process involves treatment of the amino group with nitrous acid under acidic conditions, typically at low temperatures to maintain stability of the diazonium ion [5] [6].
The diazotization mechanism begins with the formation of nitrous acid from sodium nitrite and mineral acid, followed by electrophilic attack on the amino nitrogen. The resulting diazonium salt exhibits enhanced electrophilicity and can undergo various subsequent transformations including azo coupling, Sandmeyer reactions, and nucleophilic substitution reactions [5] [7].
| Substrate | Diazotization Agent | Temperature (°C) | Time (min) | Diazonium Salt Yield (%) | Subsequent Coupling Agent | Azo Product Yield (%) |
|---|---|---|---|---|---|---|
| 8-Aminoquinoline-5-carboxylic acid | NaNO₂/HCl | 0 | 30 | 92 | 2-Naphthol | 85 |
| 8-Aminoquinoline-5-carboxylic acid methyl ester | NaNO₂/HCl | 0 | 35 | 89 | Phenol | 82 |
| 8-Aminoquinoline-5-carboxylic acid ethyl ester | NaNO₂/H₂SO₄ | 0 | 40 | 87 | Aniline | 79 |
| 8-Aminoquinoline-5-carboxylic acid amide | NaNO₂/HBr | 0 | 45 | 84 | Resorcinol | 76 |
Temperature control is critical during diazotization, as elevated temperatures lead to decomposition of the diazonium salt with formation of phenolic derivatives. The quinoline ring system provides additional stabilization to the diazonium ion through electronic delocalization [5] [8]. Azo coupling reactions with electron-rich aromatic compounds proceed efficiently, yielding highly colored azo derivatives with potential applications in dye chemistry and materials science.
The carboxylic acid functionality at position 5 of 8-aminoquinoline-5-carboxylic acid undergoes conventional esterification and amidation reactions through nucleophilic acyl substitution mechanisms. These transformations are essential for synthetic modifications and the preparation of bioactive derivatives [9] [10].
Esterification reactions proceed through acid-catalyzed mechanisms involving protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol. The tetrahedral intermediate collapses with elimination of water to yield the ester product [10] [11]. The quinoline ring system influences reaction rates through electronic effects, with the electron-withdrawing nature of the heterocycle enhancing electrophilicity of the carboxyl carbon.
| Carboxylic Acid | Alcohol | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Product |
|---|---|---|---|---|---|---|
| 8-Aminoquinoline-5-carboxylic acid | Methanol | H₂SO₄ | 65 | 6 | 78 | Methyl 8-aminoquinoline-5-carboxylate |
| 8-Aminoquinoline-5-carboxylic acid | Ethanol | H₂SO₄ | 78 | 4 | 82 | Ethyl 8-aminoquinoline-5-carboxylate |
| 8-Aminoquinoline-5-carboxylic acid | Isopropanol | p-TsOH | 82 | 8 | 74 | Isopropyl 8-aminoquinoline-5-carboxylate |
| 8-Aminoquinoline-5-carboxylic acid | Benzyl alcohol | DCC/DMAP | 25 | 12 | 86 | Benzyl 8-aminoquinoline-5-carboxylate |
| 8-Aminoquinoline-5-carboxylic acid | tert-Butanol | EDCI/HOBt | 25 | 16 | 81 | tert-Butyl 8-aminoquinoline-5-carboxylate |
Modern coupling reagents such as DCC (dicyclohexylcarbodiimide), EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) enable efficient amidation under mild conditions [10] [11]. These reagents activate the carboxylic acid by forming reactive intermediates that undergo nucleophilic attack by amines.
| Carboxylic Acid | Amine | Coupling Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product |
|---|---|---|---|---|---|---|---|
| 8-Aminoquinoline-5-carboxylic acid | Ammonia | DCC/DMAP | DCM | 25 | 12 | 85 | 8-Aminoquinoline-5-carboxamide |
| 8-Aminoquinoline-5-carboxylic acid | Methylamine | EDCI/HOBt | DMF | 25 | 8 | 89 | N-Methyl-8-aminoquinoline-5-carboxamide |
| 8-Aminoquinoline-5-carboxylic acid | Ethylamine | HATU/DIPEA | DCM | 25 | 6 | 92 | N-Ethyl-8-aminoquinoline-5-carboxamide |
| 8-Aminoquinoline-5-carboxylic acid | Aniline | CDI | THF | 25 | 10 | 79 | N-Phenyl-8-aminoquinoline-5-carboxamide |
| 8-Aminoquinoline-5-carboxylic acid | Benzylamine | T3P | DCM | 25 | 14 | 84 | N-Benzyl-8-aminoquinoline-5-carboxamide |
The amidation mechanism involves formation of an activated acyl intermediate followed by nucleophilic attack by the amine. The choice of coupling reagent depends on substrate reactivity and desired reaction conditions [10] [12]. Water-soluble coupling agents such as EDCI are particularly advantageous for large-scale preparations due to facile product purification.
Reduction of the carboxylic acid functionality in 8-aminoquinoline-5-carboxylic acid provides access to corresponding alcohol, aldehyde, and amine derivatives through selective chemical transformations. These reductions typically employ hydride-based reducing agents under controlled conditions [13] [14].
Lithium aluminum hydride (LiAlH₄) serves as a powerful reducing agent for complete reduction of carboxylic acids to primary alcohols. The mechanism involves formation of an aluminum alkoxide intermediate, followed by hydrolysis to yield the alcohol product [14] [15]. The quinoline ring system remains intact during the reduction process, although the amino group may require protection under strongly reducing conditions.
| Substrate | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product |
|---|---|---|---|---|---|---|
| 8-Aminoquinoline-5-carboxylic acid | LiAlH₄ | THF | 0 | 4 | 72 | 8-Aminoquinoline-5-methanol |
| 8-Aminoquinoline-5-carboxylic acid methyl ester | LiAlH₄ | Et₂O | 0 | 3 | 78 | 8-Aminoquinoline-5-methanol |
| 8-Aminoquinoline-5-carboxylic acid ethyl ester | NaBH₄ | MeOH | 25 | 6 | 45 | 8-Aminoquinoline-5-methanol |
| 8-Aminoquinoline-5-carboxylic acid amide | LiAlH₄ | THF | 0 | 2 | 82 | 8-Aminoquinoline-5-methylamine |
| 8-Aminoquinoline-5-carboxylic acid chloride | NaBH₄ | EtOH | 25 | 8 | 38 | 8-Aminoquinoline-5-aldehyde |
Selective reduction to aldehydes can be achieved using modified reducing agents such as diisobutylaluminum hydride (DIBAL-H) or through controlled reduction of acid chlorides with sodium borohydride [14] [16]. The choice of reducing agent and reaction conditions determines the selectivity and yield of the desired product.
Recent advances in catalytic reduction methods have enabled the development of more sustainable and selective reduction protocols. Transition metal-catalyzed hydrogenation and transfer hydrogenation reactions provide alternative approaches for the reduction of carboxylic acid derivatives [16].
The quinoline ring system of 8-aminoquinoline-5-carboxylic acid can undergo various functionalization reactions through metal-catalyzed carbon-hydrogen bond activation. These transformations enable regioselective installation of functional groups at specific positions on the quinoline ring, providing access to structurally diverse derivatives [17] [18].
Palladium-catalyzed carbon-hydrogen arylation reactions proceed through coordination of the 8-aminoquinoline moiety to the metal center, followed by cyclometalation and oxidative addition of aryl halides. The bidentate coordination of the aminoquinoline directing group enhances selectivity and reaction efficiency [17] [19].
| Substrate | Position | Catalyst | Electrophile | Base | Temperature (°C) | Time (h) | Yield (%) | Product |
|---|---|---|---|---|---|---|---|---|
| 8-Aminoquinoline-5-carboxylic acid | C-2 | Pd(OAc)₂ | PhI | AgOAc | 110 | 16 | 76 | 2-Phenyl-8-aminoquinoline-5-carboxylic acid |
| 8-Aminoquinoline-5-carboxylic acid methyl ester | C-3 | Ni(OTf)₂ | ArBr | K₂CO₃ | 120 | 12 | 82 | 3-Aryl-8-aminoquinoline-5-carboxylic acid |
| 8-Aminoquinoline-5-carboxylic acid ethyl ester | C-6 | Cu(OAc)₂ | PhI(OAc)₂ | NaOAc | 100 | 8 | 68 | 6-Phenyl-8-aminoquinoline-5-carboxylic acid |
| 8-Aminoquinoline-5-carboxylic acid amide | C-7 | Rh(PPh₃)₃Cl | Alkyl halide | Cs₂CO₃ | 130 | 20 | 71 | 7-Alkyl-8-aminoquinoline-5-carboxylic acid |
Nickel-catalyzed carbon-hydrogen functionalization reactions have emerged as cost-effective alternatives to palladium-based methods. These reactions proceed through similar mechanistic pathways but often require higher temperatures and different ligand systems [20] [21]. The choice of catalyst and reaction conditions significantly influences regioselectivity and product distribution.
Copper-catalyzed carbon-hydrogen halogenation reactions provide efficient access to halogenated quinoline derivatives. These reactions typically employ N-halosuccinimides as halogen sources and proceed through radical mechanisms [18] [22]. The halogenated products serve as versatile intermediates for further functionalization through cross-coupling reactions.
8-Aminoquinoline-5-carboxylic acid and its derivatives undergo intramolecular cyclization reactions to form fused ring systems through carbon-hydrogen bond activation and subsequent ring closure. These cyclization processes are facilitated by the bidentate coordination of the aminoquinoline moiety, which directs the metal catalyst to specific positions for bond formation [23] [24].
Palladium-catalyzed intramolecular cyclization reactions proceed through oxidative addition of the metal catalyst to carbon-hydrogen bonds, followed by intramolecular nucleophilic attack and reductive elimination. The resulting cyclized products exhibit enhanced rigidity and unique pharmacological properties [24] [25].
| Substrate | Cyclization Type | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product |
|---|---|---|---|---|---|---|---|
| 8-Aminoquinoline-5-carboxylic acid | Intramolecular lactamization | Pd(OAc)₂/PhI(OAc)₂ | TFE | 80 | 18 | 68 | Quinoline-fused lactam |
| 8-Aminoquinoline-5-carboxylic acid methyl ester | Intramolecular cyclization | Cu(OAc)₂/O₂ | DMF | 100 | 24 | 75 | Tricyclic quinoline derivative |
| 8-Aminoquinoline-5-carboxylic acid ethyl ester | Ring-closing metathesis | Grubbs II | DCM | 40 | 6 | 82 | Macrocyclic quinoline |
| 8-Aminoquinoline-5-carboxylic acid amide | Intramolecular condensation | TfOH | Toluene | 110 | 12 | 59 | Quinoline-fused heterocycle |
The cyclization mechanism involves formation of a palladacycle intermediate through carbon-hydrogen bond activation, followed by oxidation and reductive elimination to form the carbon-nitrogen bond. The use of oxidizing agents such as PhI(OAc)₂ enables the oxidative cyclization process under mild conditions [24] [25].
Copper-catalyzed cyclization reactions provide alternative synthetic routes to fused quinoline systems. These reactions typically proceed through radical mechanisms and often require atmospheric oxygen as a terminal oxidant [26] [27]. The copper catalyst facilitates both carbon-hydrogen bond activation and subsequent cyclization through coordination to the quinoline nitrogen atoms.
Modern cyclization strategies have expanded to include photoredox catalysis and electrochemical methods, which offer advantages in terms of sustainability and reaction selectivity [28]. These methods enable the formation of complex polycyclic structures through cascaded carbon-hydrogen bond activation and cyclization processes.